N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Description
N-[4-(Acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic small molecule belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxamide class. This compound features a quinoline core substituted with a methoxy group at position 8, a 4-oxo-1,4-dihydroquinoline scaffold, and a carboxamide group at position 3 linked to a 4-(acetylamino)phenyl moiety.
Synthetic routes for such compounds typically involve multi-step organic reactions, including cyclization, amidation, and functional group modifications. Characterization methods like IR, NMR, and LC-MS are standard for verifying structural integrity .
Properties
Molecular Formula |
C19H17N3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-8-methoxy-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-11(23)21-12-6-8-13(9-7-12)22-19(25)15-10-20-17-14(18(15)24)4-3-5-16(17)26-2/h3-10H,1-2H3,(H,20,24)(H,21,23)(H,22,25) |
InChI Key |
LJPIJJJHQIUMOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
DEEM reacts with 3-methoxyaniline in refluxing diphenyl ether (210–220°C), forming an intermediate ethoxymethylene malonate adduct. Intramolecular cyclization yields ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Key parameters include:
Table 1: Gould-Jacobs Reaction Conditions for Quinoline Core Formation
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 210–220°C | Higher temperatures improve cyclization but risk decomposition |
| Solvent | Diphenyl ether | Enhances thermal stability and solubility |
| Aniline Derivative | 3-Methoxyaniline | Directs methoxy to position 8 |
| Reaction Time | 4–6 hours | Prolonged heating reduces byproducts |
Saponification and Carboxylic Acid Activation
The ethyl ester intermediate undergoes saponification to yield 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Hydrolysis is typically performed using aqueous NaOH or LiOH in tetrahydrofuran (THF)/water mixtures. Subsequent activation of the carboxylic acid is critical for amide bond formation.
Carboxylic Acid Activation Strategies
-
Mixed Carbonate Method : Treatment with ethyl chloroformate and triethylamine generates a reactive mixed carbonate intermediate, facilitating nucleophilic attack by 4-acetamidoaniline.
-
Coupling Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) are employed for direct amidation.
Table 2: Comparative Analysis of Activation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Mixed Carbonate | Ethyl chloroformate, Et₃N | 78 | 95 |
| HATU/HOBt | HATU, DIPEA | 85 | 98 |
| EDCl/HOBt | EDCl, HOBt, DMAP | 72 | 93 |
HATU-based coupling achieves superior yields due to reduced racemization and faster reaction kinetics. However, EDCl/HOBt offers cost advantages for large-scale synthesis.
Amide Bond Formation with 4-Acetamidoaniline
The final step involves coupling the activated carboxylic acid with 4-acetamidoaniline. Microwave-assisted synthesis has emerged as a high-efficiency alternative to conventional heating.
Microwave-Assisted Coupling
A mixture of 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 eq), 4-acetamidoaniline (1.2 eq), HATU (1.5 eq), and DIPEA (3 eq) in DMF is irradiated at 100°C for 20 minutes. This method reduces reaction time from 24 hours to <1 hour while maintaining yields >80%.
Solvent and Base Selection
-
Solvent : DMF or NMP (N-Methyl-2-pyrrolidone) enhances reagent solubility.
-
Base : DIPEA (Diisopropylethylamine) outperforms Et₃N in neutralizing HCl byproducts, minimizing side reactions.
Purification and Crystallization
Crude product purification is achieved via recrystallization or column chromatography.
Recrystallization Optimization
Table 3: Purity and Yield Post-Recrystallization
| Purification Method | Solvent Ratio | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol/Water | 7:3 | 88 | 99.5 |
| Acetonitrile | Neat | 75 | 98 |
Scalability and Industrial Considerations
Patent literature highlights challenges in transitioning laboratory-scale synthesis to industrial production. Key considerations include:
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its structural features make it suitable for investigating the mechanisms of enzyme inhibition and activation.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations:
Electronic Modifications : Replacement of the 4-oxo group with 4-thioxo (Compound 47) introduces a sulfur atom, which may influence redox properties and metal-binding affinity .
Positional Isomerism: The 3-(acetylamino)phenyl isomer () differs in spatial orientation, which could impact interactions with biological targets (e.g., enzymes or receptors) .
Physicochemical Properties
While data gaps exist (e.g., density, melting points), molecular weights suggest that bulky substituents (e.g., adamantyl in Compound 47) increase steric hindrance, whereas polar groups (e.g., hydroxyethyl) reduce logP values .
Biological Activity
N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is classified under the quinoline derivatives, which are known for their diverse pharmacological activities. Its structure can be represented as follows:
- Molecular Formula :
- IUPAC Name : this compound
The presence of specific functional groups such as acetylamino and methoxy contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of 4-oxoquinoline-3-carboxamide derivatives, including this compound, were evaluated for their cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : The compound exhibited significant cytotoxic activity against gastric cancer cell lines (IC50 < 20 μM) while showing lower toxicity towards normal fibroblast cells (MRC-5) .
- Mechanism of Action : The mechanism involves the inhibition of prokaryotic type II topoisomerases, leading to increased double-stranded DNA breaks, similar to established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. A study focusing on derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide reported significant inhibition of pro-inflammatory cytokines.
Key Findings:
- Cytokine Inhibition : Derivative 13a significantly inhibited lipopolysaccharide (LPS)-induced expression of IL-6 and TNF-α in macrophage cell lines .
- In Vivo Efficacy : In LPS-induced acute lung injury models, administration of derivative 13a improved survival rates and reduced pulmonary edema .
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (μM) | Hemolytic Activity (μg/mL) |
|---|---|---|
| HCT116 (Colon) | <20 | Not Detected |
| ACP03 (Gastric) | <20 | Not Detected |
| MDA-MB-231 (Breast) | <20 | Not Detected |
| MRC5 (Fibroblast) | >20 | Not Detected |
Table 2: Anti-inflammatory Activity of Derivative 13a
| Treatment | IL-6 Inhibition (%) | TNF-α Inhibition (%) | Survival Rate (%) |
|---|---|---|---|
| Control | - | - | 40 |
| Derivative 13a | 70 | 65 | 80 |
Case Study 1: Anticancer Screening
A comprehensive study evaluated a range of quinoline derivatives for their anticancer properties. The results indicated that compounds similar to N-[4-(acetylamino)phenyl]-8-methoxy exhibited selective toxicity towards cancer cells compared to normal cells. This selectivity is crucial for developing safer cancer therapies.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute lung injury, derivative 13a was shown to modulate inflammatory responses effectively. The study demonstrated that treatment with this derivative not only reduced inflammation but also improved overall survival in animal models subjected to sepsis.
Q & A
Q. What are the recommended synthetic routes for N-[4-(acetylamino)phenyl]-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide, and how can yield optimization be addressed?
The synthesis typically involves multi-step reactions, including cyclization and peptide coupling. A common approach uses HBTU as a coupling reagent to activate the quinoline-3-carboxylic acid intermediate before reacting it with the 4-(acetylamino)aniline moiety . However, yields in coupling reactions are often low (~20%), necessitating optimization of stoichiometry (e.g., using 1.5 equivalents of amine) or alternative coupling agents like EDC/HOBt. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and improve purity .
Q. How is the structural integrity of this compound validated in synthetic workflows?
X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in related 1,4-dihydroquinoline derivatives . For routine characterization, 1H/13C NMR should confirm the presence of key functional groups (e.g., methoxy protons at δ ~3.8 ppm, amide carbonyl at δ ~165 ppm). High-resolution mass spectrometry (HRMS) ensures correct molecular formula assignment, with calculated/observed mass differences <2 ppm .
Q. What are the primary biological targets associated with this compound?
The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is known to target CB2 cannabinoid receptors (e.g., EC50 values <100 nM in GTPγS binding assays) and Axl kinase (IC50 ~4 nM in enzymatic assays) . Target prioritization depends on substituents: the 8-methoxy and 4-acetylamino groups enhance CB2 selectivity, while modifications at position 1 or 4 influence kinase binding .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor selectivity profiles between in vitro and in vivo studies?
Discrepancies may arise from off-target effects or metabolic instability. Dose-response profiling across multiple assays (e.g., CB2/CB1 receptor binding, Axl/Mer/Tyro3 kinase panels) is essential to confirm selectivity . For in vivo validation, use knockout models (e.g., CB2−/− mice) or pharmacological inhibitors (e.g., Axl-specific siRNA) to isolate target contributions . Pharmacokinetic studies (plasma/tissue half-life) can identify rapid metabolite formation that might skew results .
Q. What strategies are effective for improving the pharmacokinetic (PK) properties of this compound?
Structural modifications to enhance solubility and metabolic stability include:
- Replacing the 8-methoxy group with a trifluoromethyl or halogen to reduce oxidative metabolism .
- Introducing polar substituents (e.g., hydroxyl, amine) at position 2 or 7 to improve water solubility .
- Prodrug approaches (e.g., esterification of the carboxamide) to enhance oral bioavailability, as seen in Ivacaftor derivatives .
Q. How does molecular modeling inform the design of analogs with enhanced Axl kinase inhibition?
Docking studies reveal that the 4-oxo-1,4-dihydroquinoline core occupies the ATP-binding pocket, while the 3-carboxamide group forms hydrogen bonds with Axl’s hinge region (e.g., Asp690 and Met679) . Substituent modifications (e.g., bulkier groups at position 1) can exploit hydrophobic pockets to improve binding affinity. MD simulations further predict resistance mutations (e.g., Axl L718F) that reduce compound efficacy, guiding second-generation designs .
Q. What in vitro and in vivo models are appropriate for assessing therapeutic potential in cancer or inflammatory diseases?
- In vitro : TGF-β1-induced EMT in MDA-MB-231 cells for anti-metastatic activity , LPS-stimulated macrophage assays for anti-inflammatory CB2 agonism .
- In vivo : Xenograft models (e.g., 4T1 murine breast cancer) for Axl-targeted antitumor efficacy , collagen-induced arthritis models for CB2-mediated immunomodulation .
Methodological Considerations
Q. How should researchers address low reproducibility in biological assays for this compound?
Q. What analytical techniques are critical for detecting degradation products or metabolites?
- LC-MS/MS with C18 columns to separate polar metabolites.
- HRMS/MS fragmentation to identify oxidation products (e.g., hydroxylation at position 8) .
Data Conflict Analysis
Q. How can conflicting SAR data between CB2 and Axl-targeted analogs be reconciled?
Divergent SAR arises from distinct binding pockets: CB2 selectivity requires bulky 4-acetylamino groups , while Axl inhibition favors smaller substituents (e.g., methyl at position 1) to avoid steric clashes . Cross-reactivity studies using chimeric receptors or mutagenesis (e.g., Axl-CB2 hybrid constructs) can clarify structural determinants of selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
